T025

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

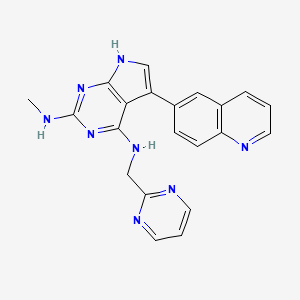

2-N-methyl-4-N-(pyrimidin-2-ylmethyl)-5-quinolin-6-yl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N8/c1-22-21-28-19-18(20(29-21)27-12-17-24-8-3-9-25-17)15(11-26-19)13-5-6-16-14(10-13)4-2-7-23-16/h2-11H,12H2,1H3,(H3,22,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWVYONICYRLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=CN2)C3=CC4=C(C=C3)N=CC=C4)C(=N1)NCC5=NC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T025: A Technical Deep Dive into its Mechanism of Action as a Potent CLK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

T025 has emerged as a potent, orally active small molecule inhibitor of the Cdc2-like kinase (CLK) family, demonstrating significant anti-tumor activity, particularly in cancers driven by the MYC oncogene. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental basis for these findings.

Core Mechanism: Inhibition of CLK and Modulation of Pre-mRNA Splicing

This compound exerts its biological effects through the potent inhibition of the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4) and the dual-specificity tyrosine-regulated kinases DYRK1A and DYRK1B.[1][2] The primary downstream effect of CLK inhibition by this compound is the modulation of pre-mRNA splicing.[2][3]

CLKs are crucial regulators of the spliceosome, a complex machinery responsible for the precise removal of introns from pre-mRNA. They phosphorylate serine/arginine-rich (SR) proteins, which are essential for exon recognition and splice site selection. By inhibiting CLKs, this compound reduces the phosphorylation of SR proteins, leading to alterations in splicing patterns, most notably an increase in exon skipping.[2] This disruption of normal splicing can generate non-functional proteins or trigger nonsense-mediated decay of the mRNA, ultimately leading to cancer cell death.[2]

The sensitivity of cancer cells to this compound has been linked to the expression levels of CLK2 and the amplification of the MYC oncogene.[2][4] MYC-driven cancers, which often exhibit altered pre-mRNA splicing, are particularly vulnerable to the effects of this compound.[2][3]

The proposed signaling pathway for this compound's action is depicted below:

Caption: this compound inhibits CLKs, leading to altered pre-mRNA splicing and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Kinase Inhibition Profile of this compound

| Kinase | Kd (nM) |

| CLK1 | 4.8[1][2][5] |

| CLK2 | 0.096[1][2][5] |

| CLK3 | 6.5[1][2][5] |

| CLK4 | 0.61[1][2][5] |

| DYRK1A | 0.074[1][2] |

| DYRK1B | 1.5[1][2] |

| DYRK2 | 32[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Various Hematological and Solid Cancer Cell Lines | - | 30-300[1][3][5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Dose-dependent growth suppression (0-1000 nM)[1] |

Experimental Protocols

A summary of the key experimental protocols used to characterize the mechanism of action of this compound is provided below.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against a panel of kinases.

Methodology:

-

Recombinant human kinases are incubated with a fluorescently labeled ATP substrate and a kinase-specific peptide substrate.

-

This compound is added at varying concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a microplate reader.

-

Kd values are calculated from the dose-response curves.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations (e.g., 0-1000 nM) for a specified duration (e.g., 72 hours).[1]

-

Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-8) or ATP content (e.g., CellTiter-Glo).

-

IC50 values are determined by fitting the data to a four-parameter logistic curve.

Immunoblotting

Objective: To evaluate the effect of this compound on the phosphorylation of CLK substrates.

Methodology:

-

MDA-MB-468 cells are treated with this compound (e.g., 0-1000 nM) for a specified time (e.g., 6 hours).[1]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated CLK substrates (e.g., pCLK2) and total CLK2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) reagent.

Caption: Workflow for immunoblotting analysis of this compound-treated cells.

In Vivo Tumor Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Balb/c nude mice (7-8 weeks old) are subcutaneously inoculated with MDA-MB-468 cells.[1]

-

When tumors reach a palpable size, mice are randomized into vehicle and treatment groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily on 2 days per week for 3 weeks).[1]

-

Tumor volume and body weight are monitored throughout the study.

-

At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for pCLK2.

Cellular Effects of this compound

Induction of Apoptosis

This compound has been shown to induce caspase-3/7-mediated apoptosis in cancer cells.[1] This is a key mechanism through which this compound exerts its anti-tumor effects. The disruption of splicing of critical survival-related genes is a likely trigger for the activation of the apoptotic cascade.

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest. This effect is also likely a consequence of the altered expression of cell cycle regulatory proteins due to splicing modulation.

Conclusion

This compound is a potent and selective inhibitor of the CLK family of kinases with a well-defined mechanism of action centered on the modulation of pre-mRNA splicing. Its ability to induce apoptosis and cell cycle arrest, particularly in MYC-driven cancers, makes it a promising candidate for further therapeutic development. The detailed experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full potential of this compound and other CLK inhibitors in oncology.

References

T025 CLK Inhibitor: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of T025, a potent and orally available inhibitor of the Cdc2-like kinase (CLK) family. This compound has demonstrated significant anti-tumor efficacy in preclinical models, particularly in cancers driven by MYC amplification.[1][2] This document details the quantitative pharmacological data of this compound, outlines plausible synthetic routes, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Discovery and Rationale

The modulation of pre-mRNA splicing has emerged as a promising strategy in oncology, especially for cancers exhibiting aberrant splicing patterns.[2] Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in regulating pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2] This phosphorylation is essential for the proper recognition of exons by the spliceosome. The discovery of this compound was the result of a lead optimization program aimed at developing potent and orally bioavailable CLK inhibitors. This compound was identified through chemical modification of a 7H-pyrrolo[2,3-d]pyrimidine derivative, with its potency against CLK2 being a key selection criterion.[2]

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound has not been publicly disclosed in detail, a plausible synthetic route can be devised based on its chemical structure: N2-methyl-N4-[pyrimidin-2-ylmethyl]-5-[quinolin-6-yl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine . The synthesis would likely involve the construction of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold, followed by sequential functionalization at the 2, 4, and 5 positions.

A potential retrosynthetic analysis suggests the disconnection of the key C-C and C-N bonds, leading to readily available starting materials. The synthesis could involve a Suzuki or Stille coupling to introduce the quinoline moiety at the 5-position of the pyrrolo[2,3-d]pyrimidine core. The amino groups at the 2 and 4 positions could be introduced through nucleophilic aromatic substitution reactions.

Pharmacological Data

This compound is a highly potent inhibitor of multiple CLK family members and also shows activity against DYRK kinases. The following tables summarize the key quantitative data for this compound.

Table 1: Kinase Binding Affinity of this compound

| Kinase | Dissociation Constant (Kd) (nM) |

| CLK1 | 4.8 |

| CLK2 | 0.096 |

| CLK3 | 6.5 |

| CLK4 | 0.61 |

| DYRK1A | 0.074 |

| DYRK1B | 1.5 |

| DYRK2 | 32 |

Data obtained from MedchemExpress and Probechem Biochemicals.[1][3]

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line Type | IC50 Range (nM) |

| Hematological Cancer Cell Lines | 30 - 300 |

| Solid Cancer Cell Lines | 30 - 300 |

Data from a panel of 240 cancer cell lines.[3]

Mechanism of Action

This compound exerts its anti-tumor effects through the potent inhibition of CLK kinases. This inhibition leads to a reduction in the phosphorylation of SR proteins, which in turn disrupts pre-mRNA splicing, leading to an increase in exon skipping events.[2] This disruption of normal splicing can lead to the production of non-functional proteins or trigger nonsense-mediated decay of mRNAs, ultimately inducing apoptosis in cancer cells. This compound has been shown to induce caspase-3/7-mediated apoptosis.[3] Notably, cancers with high expression of CLK2 or amplification of the MYC oncogene have shown increased sensitivity to this compound.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

KINOMEscan™ Kinase Inhibitor Binding Assay

This assay is used to determine the binding affinity of this compound to a large panel of kinases.

Protocol:

-

Kinase-tagged Phage Preparation: A library of human kinases is tagged with a unique DNA sequence and expressed on T7 phage.

-

Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

-

Competition Binding: The kinase-tagged phage, the immobilized ligand, and the test compound (this compound) are incubated together. This compound competes with the immobilized ligand for binding to the kinase.

-

Washing: Unbound phage are washed away.

-

Quantification: The amount of kinase-tagged phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. The amount of bound phage is inversely proportional to the affinity of this compound for the kinase.

-

Data Analysis: The results are reported as the percentage of the control (DMSO) signal. A lower percentage indicates stronger binding. Dissociation constants (Kd) are calculated from a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0-1000 nM) or DMSO as a vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the DMSO control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined from a dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., Balb/c nude mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 50 mg/kg, orally) on a specified schedule (e.g., twice daily on 2 days per week for 3 weeks). The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound is a potent and selective CLK inhibitor with promising anti-tumor activity, particularly in MYC-driven cancers. Its mechanism of action, involving the disruption of pre-mRNA splicing, represents a novel therapeutic approach. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on CLK inhibitors and the broader field of splicing modulators in oncology. Further investigation into the clinical potential of this compound and similar compounds is warranted.

References

T025: A Potent Modulator of Pre-mRNA Splicing Through CDC-Like Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-mRNA splicing is a fundamental cellular process critical for the generation of mature messenger RNA (mRNA) and the regulation of gene expression. Dysregulation of this process is increasingly recognized as a hallmark of various diseases, including cancer. T025 has emerged as a potent and orally available small molecule inhibitor of Cdc2-like kinases (CLKs), key regulators of the splicing machinery. By inhibiting CLK-mediated phosphorylation of serine/arginine-rich (SR) proteins, this compound modulates pre-mRNA splicing, primarily by inducing exon skipping. This targeted disruption of splicing has shown significant anti-tumor efficacy in preclinical models, particularly in MYC-driven cancers, highlighting the therapeutic potential of targeting the spliceosome. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on pre-mRNA splicing, and detailed protocols for key experimental assays to evaluate its activity.

Introduction to Pre-mRNA Splicing and the Role of CLKs

The transcription of most eukaryotic genes produces a precursor mRNA (pre-mRNA) that contains both protein-coding regions (exons) and non-coding intervening sequences (introns). The process of pre-mRNA splicing, carried out by a large ribonucleoprotein complex called the spliceosome, precisely removes introns and ligates exons to generate a mature mRNA ready for translation.

Alternative splicing allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. This process is regulated by a host of splicing factors, including the family of serine/arginine-rich (SR) proteins. The activity of SR proteins is, in turn, controlled by post-translational modifications, most notably phosphorylation by Cdc2-like kinases (CLKs) and other kinases. CLKs phosphorylate SR proteins at their arginine-serine (RS) domains, a step that is crucial for their localization to nuclear speckles and their subsequent recruitment to the spliceosome to facilitate exon recognition.

Dysregulation of alternative splicing is a common feature in cancer, contributing to tumorigenesis and progression. This has led to the development of therapeutic strategies aimed at modulating the splicing process.

This compound: A Novel CLK Inhibitor

This compound is a potent and orally bioavailable inhibitor of CLKs.[1] Its primary mechanism of action is the inhibition of CLK-dependent phosphorylation of SR proteins, which disrupts the normal splicing process and leads to the induction of exon skipping.[1] This targeted modulation of pre-mRNA splicing has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with high expression of CLK2 or amplification of the MYC oncogene.[1]

Mechanism of Action Signaling Pathway

The signaling pathway for this compound's modulation of pre-mRNA splicing is initiated by its direct inhibition of CLK family members. This leads to a cascade of events within the nucleus, ultimately altering gene expression at the splicing level.

References

An In-depth Technical Guide to the Structural and Functional Analysis of T025 Binding to EGFR

Disclaimer: The compound "T025" is a fictional placeholder. This guide uses the well-characterized interaction between the drug Gefitinib and its target, the Epidermal Growth Factor Receptor (EGFR), as a representative example to demonstrate the requested data structure, experimental detail, and visualization style. All data and methodologies presented are based on publicly available information for Gefitinib.

Introduction

Gefitinib (originally coded ZD1839) is a selective inhibitor of the EGFR tyrosine kinase.[1] It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular domain of the EGFR protein.[1][2][3] This inhibition blocks the EGFR signaling cascade, which, when hyperactivated by certain mutations, drives the proliferation and survival of cancer cells.[1][4][5] This guide provides a detailed overview of the binding characteristics of Gefitinib to EGFR, the experimental protocols used to measure these interactions, and the functional consequences on cellular signaling.

Quantitative Data Presentation

The binding affinity and inhibitory activity of Gefitinib have been extensively quantified. The following tables summarize key data points from various studies, focusing on its interaction with wild-type (WT) and mutant forms of EGFR, as well as its selectivity against other kinases.

Table 1: Inhibitory Activity (IC50) of Gefitinib against EGFR

| Cell Line/EGFR Status | Assay Type | IC50 Value (nM) | Reference Context |

| NR6wtEGFR (Tyr1173) | Cellular Phosphorylation | 37 | Inhibition of autophosphorylation site.[6] |

| NR6wtEGFR (Tyr992) | Cellular Phosphorylation | 37 | Inhibition of autophosphorylation site.[6] |

| NR6W (mutant, Tyr1173) | Cellular Phosphorylation | 26 | Higher sensitivity in this mutant cell line.[6] |

| NR6W (mutant, Tyr992) | Cellular Phosphorylation | 57 | Varies by phosphorylation site.[6] |

| A431 (WT EGFR) | Isolated Enzyme Assay | 33 | Activity against isolated squamous cancer cell line EGFR.[7] |

| H3255 (L858R mutant) | Cell Viability | 3 | Hypersensitive cell line.[8] |

| PC9 (del19 mutant) | Cell Viability | 77.26 | Sensitive parental cell line.[9] |

| 11-18 (mutant) | Cell Viability | 390 | Sensitive but with higher IC50 correlated to mTOR expression.[8] |

| A549 (WT EGFR) | Cell Viability | 19,910 (19.91 µM) | Paclitaxel-sensitive parental lung adenocarcinoma line.[10] |

Table 2: Kinase Selectivity Profile of Gefitinib

| Kinase Target | IC50 Value (nM) | Selectivity vs. WT EGFR (approx. fold) | Reference Context |

| EGFR (Primary Target) | ~33-57 | 1x | Primary target of the drug.[6][7] |

| ERBB2 (HER2) | >3,300 | >100x | High selectivity over other ERBB family members.[7] |

| RICK (Ser/Thr kinase) | ~50 | ~1x | An off-target kinase with similar potency.[11] |

| GAK (Ser/Thr kinase) | ~90 | ~2.7x | An off-target kinase.[11] |

Experimental Protocols

A crucial technique for quantifying the binding kinetics of small molecules like Gefitinib to their protein targets is Surface Plasmon Resonance (SPR).

Detailed Methodology: Surface Plasmon Resonance (SPR) for Gefitinib-EGFR Binding Analysis

1. Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) for the binding of Gefitinib (analyte) to the immobilized intracellular kinase domain of EGFR (ligand).

2. Materials:

- SPR Instrument (e.g., Biacore T200)

- Sensor Chip (e.g., CM5 chip)

- Recombinant human EGFR kinase domain (ligand)

- Gefitinib (analyte), dissolved in DMSO and diluted in running buffer

- Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

- Running Buffer: HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4, with 1% DMSO.

3. Ligand Immobilization (Amine Coupling):

- The sensor chip surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

- Recombinant EGFR kinase domain (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface until the desired immobilization level (e.g., 5000 Resonance Units, RU) is reached.

- The surface is deactivated by injecting 1 M ethanolamine-HCl for 7 minutes to block remaining active esters.

- A reference flow cell is prepared similarly but without the EGFR protein to allow for background signal subtraction.

4. Analyte Interaction Analysis:

- A series of Gefitinib concentrations (e.g., 0.1 nM to 500 nM) are prepared by serial dilution in running buffer.

- For each cycle, a specific concentration of Gefitinib is injected over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).

- This is followed by an injection of running buffer for a set dissociation time (e.g., 300 seconds) to monitor the dissociation of the analyte.

- Between cycles, the surface is regenerated by a short pulse of a mild buffer (e.g., glycine-HCl, pH 2.5) to remove any remaining bound analyte.

5. Data Analysis:

- The response data (sensorgrams) are collected in real-time. The reference cell data is subtracted from the active cell data to correct for bulk refractive index changes.

- The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

- This fitting process yields the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Mandatory Visualizations

EGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical EGFR signaling pathway. Ligand binding (e.g., EGF) causes receptor dimerization and autophosphorylation, which activates downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[5] Gefitinib acts by blocking the ATP binding site, thereby preventing the initial autophosphorylation step and shutting down all subsequent signaling.[2][3]

Experimental Workflow for Surface Plasmon Resonance (SPR)

The following diagram outlines the logical flow of an SPR experiment to determine binding kinetics, as detailed in the protocol above.[12][13][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. EGFR interactive pathway | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

T025 Kinase Selectivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of T025, a potent and orally active inhibitor of Cdc2-like kinases (CLKs). The data herein is compiled to support further research and development of this compound and related compounds.

Executive Summary

This compound is a highly selective kinase inhibitor targeting the CLK and DYRK families of kinases. It demonstrates significant anti-proliferative effects in various cancer cell lines, particularly those with MYC amplification. This document summarizes the quantitative kinase selectivity data for this compound, details the experimental methodologies used for its characterization, and provides visual representations of its targeted signaling pathway and experimental workflows.

Data Presentation

The primary kinase selectivity of this compound has been quantitatively assessed, revealing high affinity for members of the Cdc2-like kinase (CLK) and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.

Table 1: this compound Kinase Selectivity Panel Data

| Kinase Target | Kd (nM) |

| CLK1 | 4.8 |

| CLK2 | 0.096 |

| CLK3 | 6.5 |

| CLK4 | 0.61 |

| DYRK1A | 0.074 |

| DYRK1B | 1.5 |

| DYRK2 | 32 |

Data sourced from a comprehensive kinase selectivity screen. It is noteworthy that in a broad panel of 468 kinases, no other kinases outside of the DYRK1 family exhibited Kd values below 30 nM, underscoring the remarkable selectivity of this compound.[1]

Table 2: this compound In Vitro Anti-proliferative Activity

| Cell Line Context | IC50 Range (nM) |

| Hematological and Solid Cancer | 30 - 300 |

The anti-proliferative activity of this compound is particularly pronounced in cancer cells with high CLK2 expression or MYC amplification.[1][2]

Experimental Protocols

The following sections detail the methodologies employed to generate the kinase selectivity and cellular activity data for this compound.

Kinase Selectivity Profiling: KINOMEScan™ Assay

The kinase selectivity of this compound was determined using the KINOMEScan™ kinase assay platform, which is a competition binding assay.

-

Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured by the immobilized ligand is then quantified.

-

Procedure:

-

A DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of the test compound.

-

After an incubation period to allow for binding to reach equilibrium, unbound kinase is washed away.

-

The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.

-

The results are reported as Kd (dissociation constant), which is calculated from the dose-response curve of the compound's ability to displace the immobilized ligand.

-

Cellular Phosphorylation Assay: Immunoblotting

The effect of this compound on the phosphorylation of its target kinases within a cellular context was assessed by immunoblotting.

-

Cell Treatment: Cancer cell lines (e.g., MDA-MB-468) are treated with varying concentrations of this compound for a specified duration (e.g., 6 hours).[2]

-

Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-CLK2) and the total kinase. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the change in phosphorylation levels relative to the total protein.

Mandatory Visualizations

This compound Mechanism of Action and Downstream Effects

Caption: this compound inhibits CLK-mediated phosphorylation of SR proteins, altering pre-mRNA splicing and inducing apoptosis, particularly in MYC-driven cancers.

Experimental Workflow for this compound Cellular Activity Assessment

Caption: Workflow for evaluating the in-cell efficacy of this compound, from cell treatment to endpoint analysis of phosphorylation and proliferation.

References

The Impact of T025 on CLK-Dependent Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound T025 and its effects on Cdc2-like kinase (CLK)-dependent phosphorylation. This compound is a potent, orally available small molecule inhibitor of CLKs, a family of dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing.[1] By targeting CLKs, this compound disrupts the phosphorylation of key splicing factors, leading to significant alterations in gene expression and cellular function, with profound implications for cancer therapy, particularly in MYC-driven malignancies.[2][3]

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized against various kinases, demonstrating high potency for the CLK family. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | Kd (nM) | IC50 (nM) |

| CLK1 | 4.8[2][4] | 13[5] |

| CLK2 | 0.096[2][4] | 4[5] |

| CLK3 | 6.5[2][4] | 363[5] |

| CLK4 | 0.61[2][4] | 46[5] |

| DYRK1A | 0.074[2] | - |

| DYRK1B | 1.5[2] | - |

| DYRK2 | 32[2] | - |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Notes |

| Hematological and Solid Cancer Cell Lines | Anti-proliferative | 30-300[4] | Broad-spectrum activity. |

| MDA-MB-468 (Breast Cancer) | Anti-proliferative | ~100-300[6] | Dose-dependent suppression of cell growth observed with 1-1000 nM treatment.[6] |

| MDA-MB-468 (Breast Cancer) | Phosphorylation Reduction | - | Reduction in pCLK2 and CLK2 levels observed with 0-1000 nM treatment for 6 hours.[1] |

Signaling Pathway and Mechanism of Action

CLK kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[7][8] Phosphorylated SR proteins are essential for the recognition of exons and the assembly of the spliceosome.[9] this compound, by inhibiting CLK activity, prevents the phosphorylation of SR proteins. This leads to the misregulation of splicing, often resulting in the exclusion of specific exons from the mature mRNA, a phenomenon known as exon skipping.[2][4] This alteration of splicing can generate non-functional proteins or trigger nonsense-mediated decay, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. T-025 (this compound) | CLK inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CDK | TargetMol [targetmol.com]

- 5. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. regulatory-interplay-between-sr-proteins-governs-clk1-kinase-splice-variants-production - Ask this paper | Bohrium [bohrium.com]

- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved methods for RNAseq-based alternative splicing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing [ouci.dntb.gov.ua]

T025: A Novel CLK Inhibitor with Therapeutic Potential in MYC-Driven Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The MYC oncogene is a master regulator of cellular proliferation and metabolism, and its dysregulation is a hallmark of a significant percentage of human cancers. Despite its prevalence as a cancer driver, direct pharmacological inhibition of MYC has proven to be a formidable challenge. Consequently, a promising alternative strategy is to target downstream effectors and pathways that are essential for MYC-driven tumorigenesis. This whitepaper provides a comprehensive technical overview of T025, a potent and orally bioavailable small molecule inhibitor of the Cdc2-like kinase (CLK) family, with a particular focus on its therapeutic potential in MYC-driven cancers. This compound functions by modulating pre-mRNA splicing, a process to which MYC-addicted cancers exhibit a particular vulnerability. This document will detail the mechanism of action of this compound, provide a summary of its in vitro and in vivo efficacy, present detailed experimental protocols for key assays, and illustrate the relevant signaling pathways.

Introduction: The Challenge of Targeting MYC and the Emergence of Splicing Modulation

The MYC family of transcription factors (c-MYC, N-MYC, and L-MYC) are pivotal in the regulation of a vast array of cellular processes, including cell cycle progression, apoptosis, and metabolism.[1][2] In a majority of human cancers, MYC is overexpressed or hyperactivated, leading to uncontrolled cellular proliferation and tumor growth.[3] The intrinsically disordered nature of the MYC protein has made the development of small molecule inhibitors that directly bind and inhibit its function exceedingly difficult.

Recent research has illuminated that MYC-driven cancers are highly dependent on the cellular machinery that regulates pre-mRNA splicing.[4][5] This dependency presents a novel therapeutic window. The serine/arginine-rich (SR) proteins are a family of essential splicing factors that are regulated by phosphorylation, a process mediated by Cdc2-like kinases (CLKs).[6] this compound is a novel, potent, and orally available inhibitor of the CLK family of kinases.[7][8] By inhibiting CLKs, this compound alters the phosphorylation status of SR proteins, leading to widespread changes in pre-mRNA splicing, which in turn can selectively induce apoptosis and inhibit the proliferation of cancer cells with high MYC activity.[6][9]

This compound: Mechanism of Action

This compound is a highly selective inhibitor of CLK1, CLK2, CLK3, and CLK4, with additional activity against the DYRK1 family of kinases.[8] Its primary mechanism of action involves the inhibition of CLK-mediated phosphorylation of SR proteins. This leads to a global modulation of alternative splicing events, with a predominant induction of exon skipping.[6] In MYC-driven cancer cells, these splicing alterations affect the expression of numerous genes critical for cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis.[6][9]

Chemical Structure of this compound

-

Systematic Name: N2-methyl-N4-(pyrimidin-2-ylmethyl)-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine[10]

-

Molecular Formula: C21H18N8[11]

-

Molecular Weight: 382.42 g/mol [11]

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. Notably, a correlation has been observed between sensitivity to this compound and the status of MYC amplification or high CLK2 expression.[6]

Table 1: In Vitro Activity of this compound Against a Panel of Cancer Cell Lines

| Cell Line | Cancer Type | MYC Status | IC50 (nM) |

|---|---|---|---|

| COLO 320DM | Colon Adenocarcinoma | Amplified | 30-100 |

| NCI-H82 | Small Cell Lung Cancer | Amplified | 30-100 |

| SK-BR-3 | Breast Ductal Carcinoma | Amplified | 30-100 |

| M-07e | Megakaryoblastic Leukemia | Not Amplified | 100-300 |

| A549 | Lung Carcinoma | Not Amplified | 100-300 |

| MCF7 | Breast Adenocarcinoma | Not Amplified | 100-300 |

Data presented as a range based on published findings indicating that this compound exhibits anti-proliferative activities with IC50 values of 30-300 nM in hematological and solid cancer cell lines, with increased sensitivity in MYC-amplified lines.[8][11]

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been confirmed in preclinical in vivo models of MYC-driven cancer.

Table 2: In Vivo Efficacy of this compound in a MYC-Driven Breast Cancer Allograft Model

| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition |

|---|

| MMTV-MYC Allograft | this compound (50 mg/kg) | Twice daily, 2 days per week | Significant suppression of tumor growth |

Data from a study using an allograft model established from MMTV-MYC transgenic mice.[12]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and its Impact on MYC-Driven Cancer Cells

Caption: Mechanism of this compound in MYC-driven cancer.

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for determining this compound IC50 values.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[10]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Phosphorylated SR Proteins

This protocol is a standard method for detecting phosphorylated proteins.[7]

Materials:

-

Cell lysates from this compound-treated and control cells

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody: Anti-Phosphoepitope SR proteins, clone 1H4

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SR protein (1H4) antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to phosphorylated SR proteins can be quantified using densitometry software.

In Vivo Xenograft/Allograft Tumor Model

This is a generalized protocol for establishing and evaluating the efficacy of this compound in a mouse model. Specific parameters may need to be optimized depending on the cell line and mouse strain used.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

MYC-driven cancer cells (e.g., from MMTV-MYC transgenic mice for allografts)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation and Implantation: For a xenograft model, harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse. For an allograft model, implant small tumor fragments from a donor MMTV-MYC mouse subcutaneously.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

-

Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage according to the desired dosing schedule (e.g., twice daily, 2 days per week).[12]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of MYC-driven cancers by exploiting their dependency on the pre-mRNA splicing machinery. Its potent and selective inhibition of CLKs leads to altered splicing, resulting in cancer cell-specific apoptosis and cell cycle arrest. The in vitro and in vivo data gathered to date strongly support its continued development.

Future research should focus on:

-

A more comprehensive evaluation of this compound's efficacy across a wider range of MYC-driven cancer subtypes.

-

The identification of specific downstream splicing events that are critical for the anti-tumor activity of this compound to develop robust pharmacodynamic biomarkers.

-

The investigation of potential combination therapies, where this compound could be used to sensitize MYC-driven tumors to other anti-cancer agents.

The continued exploration of this compound and other splicing modulators holds the potential to deliver a new class of effective therapies for cancers that are currently challenging to treat.

References

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tedetoifec.online [tedetoifec.online]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. lines ic50 values: Topics by Science.gov [science.gov]

Technical Whitepaper: T025-Induced Caspase-3/7-Mediated Cell Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical guide on the mechanism of action, experimental validation, and signaling pathways associated with the Cdc2-like kinase (CLK) inhibitor, T025, in inducing caspase-3/7-mediated apoptosis.

Introduction

This compound is a potent, orally active inhibitor of Cdc2-like kinases (CLKs), a family of serine/arginine-rich (SR) protein kinases essential to the regulation of pre-mRNA splicing.[1][2] By inhibiting CLKs, this compound modulates RNA splicing, which can lead to anti-proliferative effects and the induction of programmed cell death, or apoptosis, in cancer cells.[2][3] A key mechanism of this compound-induced cell death is the activation of the executioner caspases, caspase-3 and caspase-7.[1][4][5] This whitepaper details the quantitative metrics of this compound's activity, the experimental protocols used to characterize its effects, and the underlying signaling pathways that lead to apoptosis. Notably, this compound has demonstrated significant anti-tumor efficacy, particularly in MYC-driven cancers, where MYC activation renders cancer cells more vulnerable to CLK inhibition.[1][2][3]

Quantitative Data Presentation

The efficacy of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: Kinase Inhibitory Potency of this compound

This table outlines the dissociation constants (Kd) of this compound for members of the CLK and DYRK kinase families, demonstrating its high potency and specific binding profile.

| Kinase Target | Dissociation Constant (Kd) in nM |

| CLK1 | 4.8 |

| CLK2 | 0.096 |

| CLK3 | 6.5 |

| CLK4 | 0.61 |

| DYRK1A | 0.074 |

| DYRK1B | 1.5 |

| DYRK2 | 32 |

| Data sourced from MedchemExpress.[1][4][5] |

Table 2: Anti-Proliferative Activity of this compound

This table presents the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, highlighting its potent anti-proliferative effects.

| Cell Line Type | IC50 Value Range (nM) | Treatment Duration (hours) |

| Hematological Cancer Cell Lines | 30 - 300 | 72 |

| Solid Cancer Cell Lines | 30 - 300 | 72 |

| MDA-MB-468 (TNBC) | Dose-dependent | 72 |

| MYC-inducible SK-MEL-28 | Dose-dependent | 72 |

| MYC-inducible U2OS | Dose-dependent | 72 |

| Data indicates a general range for hematological and solid tumors, with specific dose-dependent effects noted in MYC-activated contexts.[1][2][3][4][5] |

Core Signaling Pathway

This compound exerts its apoptotic effect primarily through the inhibition of CLK kinases. This initiates a cascade that, particularly in MYC-activated tumors, leads to robust activation of caspase-3 and caspase-7.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

The following protocols are representative of the methods used to investigate the apoptotic effects of this compound.

Cell Viability and Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).[1]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 3-4 hours.[6]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of caspase-3 and caspase-7 using a proluminescent substrate. Cleavage of the substrate by active caspases releases aminoluciferin, generating a luminescent signal proportional to enzyme activity.[8][9]

-

Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described for the viability assay. Treatment duration is typically shorter (e.g., 24 hours) to capture caspase activation events.[2][3]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Background luminescence (from wells with no cells) is subtracted, and the results are often presented as a fold change over the vehicle-treated control.

Immunoblotting for Cleaved PARP1

Detection of cleaved Poly (ADP-ribose) polymerase 1 (cPARP1) by immunoblotting is a hallmark of caspase-3-mediated apoptosis.[2][8]

-

Cell Lysis: After treatment with this compound for a specified time (e.g., 24 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for cleaved PARP1 (e.g., Cell Signaling Technology, #9541) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The presence of an 89 kDa band corresponding to cleaved PARP1 indicates apoptosis. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Experimental & Logical Workflows

Visualizing the experimental process and the logical synergy between this compound and MYC activation provides a clearer understanding of the research strategy.

Caption: General experimental workflow for this compound analysis.

Caption: Logical diagram of this compound and MYC synergy.

Conclusion

This compound is a highly potent CLK inhibitor that effectively induces caspase-3/7-mediated apoptosis in a variety of cancer cell lines.[1][5] Its mechanism is rooted in the disruption of pre-mRNA splicing, a process to which cancer cells, particularly those with high MYC expression, are exceptionally sensitive.[2][3] The synergistic lethality observed with this compound treatment and MYC activation highlights a promising therapeutic vulnerability.[3] The experimental protocols detailed herein provide a robust framework for researchers to further investigate this compound and similar splicing modulators. The quantitative data confirms its low nanomolar potency, making this compound a compelling candidate for further development in oncology, especially for MYC-driven malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A novel class of inhibitors that target SRSF10 and promote p53-mediated cytotoxicity on human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Adherent Cell Culture in T25 Flasks

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide standardized procedures for the routine culture of adherent cells in T25 flasks. The following sections detail the necessary materials, step-by-step instructions for key experimental workflows, and quantitative data to ensure reproducible results in your research and drug development endeavors.

I. Quantitative Data Summary

For optimal cell growth and experimental consistency, it is crucial to maintain cultures within the recommended parameters. The following table summarizes key quantitative data for culturing adherent cells in a T25 flask.

| Parameter | Value | Unit | Notes |

| T25 Flask Growth Area | 25 | cm² | Standard tissue culture-treated polystyrene flask. |

| Seeding Density | 1.0 x 10⁴ - 5.0 x 10⁴ | cells/cm² | Varies by cell type; optimization is recommended. |

| Total Seeding Volume | 5 - 7 | mL | Complete growth medium. |

| Confluency for Passaging | 80 - 90 | % | Visual estimation under a microscope. |

| Trypsin-EDTA Volume | 2 | mL | For dissociation of adherent cells.[1][2] |

| Incubation Conditions | 37 | °C | In a humidified incubator. |

| CO₂ Concentration | 5 | % | For maintenance of pH in bicarbonate-buffered media.[1] |

| Centrifugation Speed | 200 | x g | For pelleting cells during passaging and cryopreservation.[1][2] |

| Centrifugation Time | 5 | minutes | Standard for most cell lines.[1][2] |

| Cryopreservation Density | 1 x 10⁶ | cells/vial | In 1 mL of cryopreservation medium. |

II. Experimental Protocols

The following protocols provide detailed methodologies for essential cell culture procedures. Adherence to aseptic techniques is paramount to prevent contamination.

A. Protocol for Thawing Cryopreserved Adherent Cells

This protocol outlines the steps for recovering adherent cells from cryogenic storage.

-

Preparation: Pre-warm complete growth medium to 37°C in a water bath. Prepare a T25 flask with 5-7 mL of the pre-warmed medium.

-

Rapid Thawing: Retrieve a cryovial of cells from liquid nitrogen storage. Partially immerse the vial in the 37°C water bath until only a small ice crystal remains. This process should be rapid, typically taking less than one minute.

-

Decontamination: Wipe the exterior of the cryovial with 70% ethanol before opening in a sterile biosafety cabinet.

-

Cell Transfer: Using a sterile pipette, gently transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[1][2]

-

Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 1-2 mL of fresh, pre-warmed complete growth medium. Transfer the entire volume of the resuspended cells into the prepared T25 flask.

-

Incubation: Place the T25 flask in a 37°C, 5% CO₂ incubator. Allow the cells to attach and recover for 24 hours before changing the medium.

B. Protocol for Subculturing (Passaging) Adherent Cells

This protocol describes the process of splitting a confluent culture of adherent cells into new flasks to promote further growth.

-

Medium Removal: Once the cells have reached 80-90% confluency, aspirate the spent culture medium from the T25 flask.

-

Washing: Gently wash the cell monolayer with 3-5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium to remove any residual serum that may inhibit trypsin activity. Aspirate the DPBS.

-

Cell Dissociation: Add 2 mL of pre-warmed 0.25% Trypsin-EDTA solution to the T25 flask, ensuring the entire cell monolayer is covered.[1][2] Incubate the flask at 37°C for 3-5 minutes, or until the cells detach. Detachment can be monitored under a microscope and aided by gentle tapping of the flask.

-

Trypsin Neutralization: Add 4-6 mL of complete growth medium to the flask to neutralize the trypsin. The serum in the medium will inactivate the enzyme.

-

Cell Collection and Counting: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a 15 mL conical tube. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.

-

Seeding New Flasks: Based on the cell count, add the appropriate volume of the cell suspension to new T25 flasks containing pre-warmed complete growth medium to achieve the desired seeding density.

-

Incubation: Place the newly seeded flasks in a 37°C, 5% CO₂ incubator.

C. Protocol for Cryopreservation of Adherent Cells

This protocol details the procedure for freezing adherent cells for long-term storage.

-

Cell Preparation: Follow steps 1-5 of the subculturing protocol to obtain a single-cell suspension and determine the cell density.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

-

Resuspension in Cryopreservation Medium: Aspirate the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium (e.g., complete growth medium with 10% DMSO) at a density of 1 x 10⁶ cells/mL.

-

Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

-

Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours. This ensures a slow and steady cooling rate of approximately -1°C per minute.

-

Long-Term Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

III. Mandatory Visualizations

A. Signaling Pathway Diagram

The following diagram illustrates a simplified, generic signaling pathway often implicated in cancer cell proliferation, which can be a target for drug development studies.

A simplified representation of the MAPK/ERK signaling cascade.

B. Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for a cell-based drug screening assay.

A standard workflow for assessing compound cytotoxicity in vitro.

References

Application Notes and Protocols for T025 in Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

T025 is a potent and orally bioavailable small molecule inhibitor of the Cdc2-like kinase (CLK) family, with particularly high affinity for CLK2.[1][2][3] CLKs are crucial regulators of RNA splicing, and their inhibition by this compound leads to downstream effects on gene expression and protein production that can induce apoptosis in cancer cells.[1][2] Notably, this compound has demonstrated anti-proliferative activity across a range of hematological and solid tumor cell lines, with IC50 values typically in the nanomolar range (30-300 nM).[1][2][4][5][6] Its efficacy in targeting MYC-driven cancers makes it a compound of interest for preclinical oncology research.[1][2][4][5][7] This document provides detailed application notes and protocols for the use of this compound in xenograft models based on available preclinical data.

Data Presentation

Table 1: this compound In Vivo Dosage and Administration in a Xenograft Model

| Parameter | Details | Reference |

| Animal Model | Balb/c nude mice (female, 7-8 weeks old) | [1] |

| Xenograft Model | MDA-MB-468 (human breast cancer cell line) | [1] |

| Compound | This compound | [1] |

| Dosage | 50 mg/kg | [1][4] |

| Administration Route | Oral gavage (p.o.) | [1][4] |

| Dosing Schedule | Twice daily on 2 days per week, for 3 weeks | [1] |

| Formulation | Suspended in 0.5% CMC-Na/saline water | [1] |

| Observed Effects | Suppressed tumor growth | [1][4] |

| Toxicity | No significant body weight loss observed (<10% nadir) | [1][4] |

Table 2: this compound In Vitro Activity

| Parameter | Details | Reference |

| Target | Cdc2-like kinases (CLKs), DYRKs | [1][2] |

| Potency (Kd) | CLK1: 4.8 nM, CLK2: 0.096 nM, CLK3: 6.5 nM, CLK4: 0.61 nM, DYRK1A: 0.074 nM, DYRK1B: 1.5 nM, DYRK2: 32 nM | [1][2] |

| Cell Line Activity | Anti-proliferative in various hematological and solid cancer cell lines | [1][2][4][5] |

| IC50 Range | 30-300 nM | [1][2][4][5] |

| Mechanism of Action | Induces caspase-3/7-mediated apoptosis, reduces CLK-dependent phosphorylation | [1][2] |

Experimental Protocols

Protocol 1: MDA-MB-468 Xenograft Study with this compound

1. Cell Culture:

- Culture MDA-MB-468 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

- Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Handling and Tumor Implantation:

- Acclimate female Balb/c nude mice (7-8 weeks old) for at least one week before the start of the experiment.

- Prepare a suspension of MDA-MB-468 cells in a sterile, serum-free medium or a mixture with Matrigel.

- Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. This compound Formulation and Administration:

- Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) in saline water.[1]

- Administer this compound orally via gavage at a dose of 50 mg/kg.[1][4]

- The dosing schedule is twice daily on two separate days of the week for a duration of three weeks.[1]

- The control group should receive the vehicle only, following the same administration schedule.

5. Efficacy and Toxicity Assessment:

- Continue to monitor tumor volume throughout the study.

- Measure the body weight of the mice regularly (e.g., twice a week) to assess toxicity. A body weight loss of over 10% may indicate significant toxicity.[1][4]

- At the end of the study, euthanize the mice and excise the tumors for further analysis.

6. Pharmacodynamic Analysis (Optional):

- To assess the in vivo target engagement of this compound, tumors can be harvested at specific time points after the final dose (e.g., 2, 4, 8 hours).[1]

- Analyze tumor lysates by Western blot to measure the levels of phosphorylated CLK2 (pCLK2) and total CLK2.[1]

- Perform RT-PCR to analyze changes in RNA splicing of CLK-dependent genes.[1]

Mandatory Visualizations

Caption: this compound inhibits CLK kinases, leading to altered RNA splicing and apoptosis.

Caption: Experimental workflow for a this compound xenograft study.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | CDK | TargetMol [targetmol.com]

- 5. This compound | Scientist.com [app.scientist.com]

- 6. This compound, MedChemExpress 5 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]

- 7. myc-driven — TargetMol Chemicals [targetmol.com]

Application Notes and Protocols for T025: Stock Solution Preparation and Working Concentrations

For Researchers, Scientists, and Drug Development Professionals

Abstract

T025 is a potent and selective inhibitor of Cdc2-like kinases (CLKs), demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with MYC-driven oncogenesis. Proper preparation of this compound stock solutions and accurate determination of working concentrations are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and guidelines for determining appropriate working concentrations for in vitro cell-based assays.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₈ |

| Molecular Weight | 382.42 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Stock Solution Preparation

The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 382.42 g/mol = 3.8242 mg

-

-

-

Weighing this compound:

-

Carefully weigh out approximately 3.82 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

-

-

Dissolving in DMSO:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve a final concentration of 10 mM.

-

For example, if you weighed exactly 3.82 mg of this compound, add 1.0 mL of DMSO.

-

Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term stability. Properly stored, the DMSO stock solution is stable for several months.

-

Working Concentration and Cell-Based Assays

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint being investigated. It is recommended to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) for the cell line of interest.

Recommended Working Concentration Range

Based on published data, the effective concentration range for this compound in most cancer cell lines is between 30 nM and 300 nM.[1] For initial screening, a concentration range of 0 to 1000 nM is often used.[1]

Protocol for a Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for determining the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Preparation of this compound Working Solutions:

-

Prepare a series of dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Important: To avoid DMSO toxicity, the final concentration of DMSO in the culture medium should not exceed 0.5%.[2] A serial dilution approach is recommended.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

-

-

Treatment of Cells:

-

Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the this compound concentration and determine the IC₅₀ value using appropriate software.

-

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting CLK2, a key regulator of pre-mRNA splicing. In MYC-driven cancers, this inhibition leads to alternative splicing of numerous genes involved in cell cycle progression and apoptosis, ultimately resulting in cancer cell death.

Caption: this compound inhibits CLK2, leading to altered pre-mRNA splicing and apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound solutions and conducting a cell-based assay.

Caption: Workflow for this compound solution preparation and in vitro cell viability assay.

References

T025: Application Notes and Protocols for the Treatment of Hematological and Solid Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activity and protocols for the use of T025, a potent and orally available inhibitor of Cdc2-like kinases (CLKs), in the treatment of hematological and solid cancer cell lines. This compound has demonstrated broad anti-proliferative activity and offers a promising therapeutic strategy by targeting RNA splicing.

Mechanism of Action

This compound is a highly selective inhibitor of the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4) and has also been shown to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1) family proteins.[1] CLKs are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2][3][4]